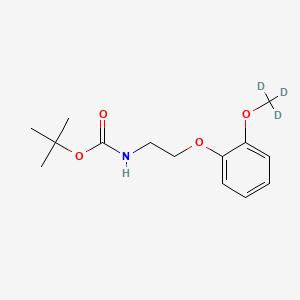

2-(2-t-Boc-aminoethoxy)anisole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-t-Boc-aminoethoxy)anisole-d3 is a deuterated derivative of 2-(2-t-Boc-aminoethoxy)anisole. This compound is primarily used in proteomics research and serves as a biochemical tool for various scientific studies . It is a solid substance that is soluble in chloroform and methanol .

Vorbereitungsmethoden

The synthesis of 2-(2-t-Boc-aminoethoxy)anisole-d3 involves several steps. One common synthetic route includes the following steps :

Starting Material: 2-(2-chloroethoxy)toluene is reacted with N,N-dimethylformamide and chlorotrimethylsilane to form 2-(2-chloroethoxy)toluene-3-trimethylsilane.

Intermediate Formation: The intermediate is then reacted with sodium chloride in anhydrous N,N-dimethylformamide to produce 2-(2-methoxyethoxy)toluene-3-trimethylsilane.

Final Product: The final step involves treating the intermediate with hydrofluoric acid to yield 2-(2-methoxyethoxy)toluene.

Analyse Chemischer Reaktionen

2-(2-t-Boc-aminoethoxy)anisole-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(2-t-Boc-aminoethoxy)anisole-d3 has a wide range of applications in scientific research :

Chemistry: It is used as a labeled compound in the analysis of peptide and protein structures.

Biology: The compound is employed in isotope labeling studies to trace biochemical pathways.

Medicine: It serves as a standard substance in gas chromatography-mass spectrometry (GC-MS) for the analysis of biological samples.

Industry: The compound is used in the synthesis of peptide and protein conjugates.

Wirkmechanismus

The mechanism of action of 2-(2-t-Boc-aminoethoxy)anisole-d3 involves its role as a labeled compound in various biochemical analyses. It interacts with molecular targets and pathways involved in proteomics research, allowing scientists to trace and study specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-(2-t-Boc-aminoethoxy)anisole-d3 is unique due to its deuterated nature, which makes it particularly useful in isotope labeling studies . Similar compounds include:

2-(2-t-Boc-aminoethoxy)anisole: The non-deuterated version of the compound.

2-(2-chloroethoxy)anisole: A precursor in the synthesis of this compound.

2-(2-methoxyethoxy)anisole: Another intermediate in the synthetic route.

These compounds share similar chemical structures but differ in their specific applications and properties.

Biologische Aktivität

2-(2-t-Boc-aminoethoxy)anisole-d3 is a deuterated derivative of a compound with potential biological applications. The presence of the t-Boc (tert-butyloxycarbonyl) group suggests that this compound may be involved in biological processes such as enzyme inhibition, receptor modulation, or other cellular interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1219179-77-7

Molecular Formula: C12H17D3NO3

The structure includes:

- An anisole moiety which may influence its interaction with biological targets.

- A t-Boc group that provides stability and solubility, enhancing its utility in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

- The t-Boc group may facilitate binding to enzyme active sites, inhibiting their function. This is particularly relevant in metabolic pathways where specific enzymes are targeted to modulate disease processes.

-

Receptor Interaction:

- Similar compounds have shown activity as antagonists or agonists at various receptor sites, particularly in the central nervous system and immune responses.

-

Free Radical Scavenging:

- Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular environments.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Antioxidant Activity:

- Compounds similar to this compound have been shown to scavenge free radicals effectively, providing a protective effect against oxidative damage in cell cultures.

- Cytotoxicity Assays:

Case Studies

- Cancer Treatment Applications:

- Neuroprotective Effects:

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-Methyluric Acid-d3 | Adenosine receptor antagonist | Antioxidant |

| Theophylline | Phosphodiesterase inhibitor | Bronchodilator |

| Caffeine | Adenosine receptor antagonist | Stimulant |

| This compound | Enzyme inhibition; antioxidant | Anticancer potential |

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFYUJKXCGVQDJ-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.